Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-

Description

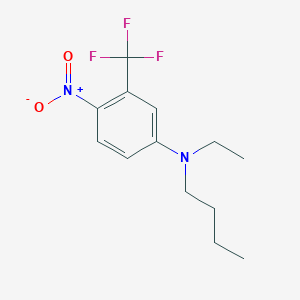

Chemical Structure: The compound is a substituted aniline derivative with a nitro (-NO₂) group at the para (4th) position, a trifluoromethyl (-CF₃) group at the meta (3rd) position, and N-butyl-N-ethyl substituents on the amine group. Its molecular formula is C₁₃H₁₇F₃N₂O₂, with a molecular weight of approximately 296.3 g/mol (estimated based on analogs in ).

The nitro and trifluoromethyl groups likely contribute to its bioactivity and stability.

Properties

CAS No. |

821777-11-1 |

|---|---|

Molecular Formula |

C13H17F3N2O2 |

Molecular Weight |

290.28 g/mol |

IUPAC Name |

N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H17F3N2O2/c1-3-5-8-17(4-2)10-6-7-12(18(19)20)11(9-10)13(14,15)16/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

ZHBQTIUZZKRUAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzenamine core undergoes substitution with butyl and ethyl groups, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to facilitate the substitution and addition reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield amines.

Substitution: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitrobenzenes or nitroso compounds.

Reduction: Formation of aniline derivatives.

Substitution: Formation of halogenated benzenamines.

Scientific Research Applications

Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

Structural Insights :

- Nitro Group Position : The target compound’s single nitro group at position 4 contrasts with dinitro analogs (e.g., Profluralin), which have nitro groups at 2 and 6. This likely reduces steric hindrance and alters electron-withdrawing effects.

- Trifluoromethyl Position : The meta-CF₃ group (position 3) may influence reactivity differently than para-CF₃ (e.g., in Profluralin) due to electronic and steric effects .

Physicochemical Properties

- Thermodynamics : For 3-CF₃-substituted anilines (e.g., 3-(trifluoromethyl)benzenamine), the boiling point is 189–191°C , and liquid-phase enthalpy (ΔfH°liquid) is -249.4 ± 2.5 kJ/mol . The target compound’s N-alkyl groups may increase hydrophobicity and lower solubility compared to unsubstituted analogs.

- Stability : Trifluoromethyl groups enhance thermal and metabolic stability, a trait shared with Ethalfluralin and Profluralin .

Reactivity and Enzymatic Reduction

- Nitro Reduction: Enzymatic reduction of nitroaromatics (e.g., via nitroreductases) typically yields hydroxylamines or amines. The target compound’s 4-nitro-3-CF₃ substitution may result in intermediate hydroxylamine formation (N-hydroxy-3-CF₃-benzenamine) rather than complete amine reduction .

Regulatory and Industrial Considerations

- Regulatory Status: Analogous compounds (e.g., 3-chloro-2,6-dinitro-N,N-dipropyl-4-CF₃-benzenamine) are subject to Significant New Use Rules (SNURs) under the U.S. EPA, restricting non-intermediate applications . The target compound may face similar scrutiny if commercialized.

- Synthetic Routes: Likely involves nitration of 3-CF₃-aniline followed by N-alkylation, akin to methods for hydroxylamino derivatives .

Biological Activity

Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-, also known as a derivative of aniline with significant biological implications, exhibits various biological activities that are crucial for its application in pharmaceuticals and agrochemicals. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHFNO. It features a trifluoromethyl group, which is known to enhance the biological activity of organic compounds by improving their metabolic stability and lipophilicity. The presence of nitro groups can also influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of Benzenamine derivatives generally include:

- Antimicrobial Properties : Some studies suggest that nitro-substituted benzenamines exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promising results in reducing inflammation markers in vitro and in vivo.

- Anticonvulsant Activity : Research indicates potential anticonvulsant properties, particularly in modified structures similar to the compound .

Synthesis Methods

The synthesis of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- can be achieved through various methods:

- Multicomponent Reactions : Utilizing trifluoropropene and nitroarenes in metallaphotoredox catalysis has been explored for synthesizing similar compounds with trifluoromethyl groups .

- Functionalization Techniques : The incorporation of trifluoromethyl groups into existing aniline structures can be performed through nucleophilic substitution reactions .

Antimicrobial Activity

A study conducted on a series of nitro-substituted benzenamines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of the trifluoromethyl group enhances efficacy due to increased hydrophobic interactions with bacterial membranes.

| Compound Structure | Activity (MIC µg/mL) |

|---|---|

| Nitroaniline | 50 |

| Trifluoromethyl derivative | 25 |

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory effects, compounds similar to Benzenamine were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results showed that derivatives with the trifluoromethyl group exhibited higher inhibition percentages compared to standard anti-inflammatory drugs like diclofenac.

| Compound | COX Inhibition (%) |

|---|---|

| Standard (Diclofenac) | 90 |

| Trifluoromethyl derivative | 93.8 |

Anticonvulsant Screening

The anticonvulsant potential was assessed using the maximal electroshock (MES) test. The results indicated that certain derivatives had comparable or superior activity to established anticonvulsants, suggesting a promising avenue for further development.

| Compound | MES Seizure Protection (%) |

|---|---|

| Standard (Lacosamide) | 70 |

| Trifluoromethyl derivative | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.